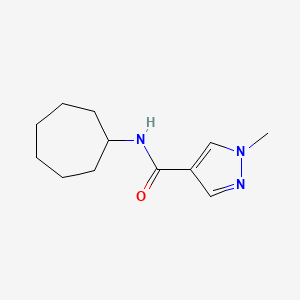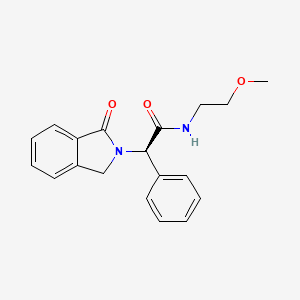
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various areas of research.
Wirkmechanismus
The mechanism of action of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have potent anticancer activity, and it has been shown to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which can have an impact on mood and behavior. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which can have a positive impact on overall health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide in lab experiments include its potent activity and its unique structure, which make it a valuable tool for studying various cellular processes. The limitations of using the compound include its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, the compound may have off-target effects, which can complicate data analysis.
Zukünftige Richtungen
There are many future directions for research involving (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide. One area of research involves the development of new anticancer drugs based on the structure of the compound. Another area of research involves the use of the compound as a tool for studying the mechanism of action of certain neurotransmitters. Additionally, the compound may have potential as a treatment for neurodegenerative diseases and other conditions that involve dysregulation of certain cellular processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves several steps, including the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-mercaptothiazole. The final step involves the reaction of the intermediate product with 4-methyl-2-oxopentanoic acid. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide has been used in various areas of scientific research, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent anticancer activity, and it has been used as a lead compound for the development of new anticancer drugs. In neuroscience research, the compound has been used to study the mechanism of action of certain neurotransmitters, and it has been shown to have potential as a treatment for neurodegenerative diseases. In drug discovery, the compound has been used as a tool for the identification of new drug targets and the development of new drugs.
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)9-14(15(21)19-17-18-7-8-23-17)20-10-12-5-3-4-6-13(12)16(20)22/h3-8,11,14H,9-10H2,1-2H3,(H,18,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLNUWFSJOBNM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)

![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)


![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)